molecular formula C20H21NO4S B2400041 9,10-Dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1005259-29-9

9,10-Dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2400041
CAS No.: 1005259-29-9
M. Wt: 371.45
InChI Key: NXUXUPDIDFKURE-UHFFFAOYSA-N
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Description

9,10-Dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one: is a complex organic compound with a molecular formula of C20H21NO4S and a molecular weight of 371.45 [_{{{CITATION{{{_1{9,10-Dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo7.3.1.0 .... This compound features a tricyclic structure with multiple functional groups, including a sulfonyl group and an oxo group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the core tricyclic structure followed by the introduction of the sulfonyl group. One common synthetic route includes the following steps:

  • Formation of the tricyclic core: : This can be achieved through a cyclization reaction involving appropriate precursors.

  • Introduction of the sulfonyl group: : This step involves the reaction of the tricyclic core with 4-methylbenzenesulfonyl chloride under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The oxo group in the compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: : The sulfonyl group can be reduced to form sulfides or other reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the sulfonyl group or other functional groups are replaced by different nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines, alcohols, or halides can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Sulfides, thiols, or other reduced derivatives.

  • Substitution: : Amides, esters, or halogenated compounds.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating diseases.

  • Industry: : Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and functional groups. Similar compounds may include other tricyclic compounds with different substituents or functional groups. Some examples of similar compounds are:

  • 9,10-Dimethyl-12-(3-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

  • 9,10-Dimethyl-12-(2-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

These compounds differ in the position of the methyl group on the benzene ring, which can affect their chemical properties and biological activities.

Properties

IUPAC Name

9,10-dimethyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-13-8-10-14(11-9-13)26(23,24)18-16-12-20(2,21(3)19(18)22)25-17-7-5-4-6-15(16)17/h4-11,16,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUXUPDIDFKURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=CC=CC=C34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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